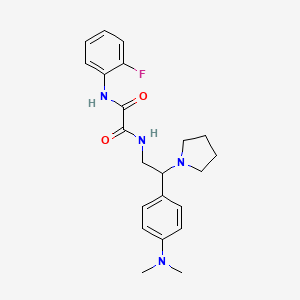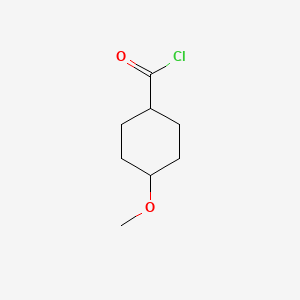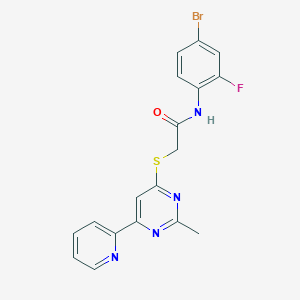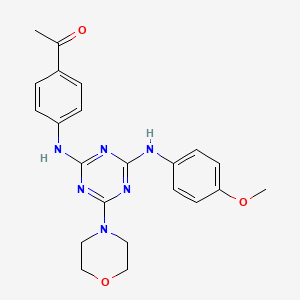
(E)-1-(2-fluorophenyl)-3-(2-oxo-3-phenethyl-2,3-dihydroquinazolin-4(1H)-ylidene)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-(2-fluorophenyl)-3-(2-oxo-3-phenethyl-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a useful research compound. Its molecular formula is C23H19FN4O2 and its molecular weight is 402.429. The purity is usually 95%.
BenchChem offers high-quality (E)-1-(2-fluorophenyl)-3-(2-oxo-3-phenethyl-2,3-dihydroquinazolin-4(1H)-ylidene)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-1-(2-fluorophenyl)-3-(2-oxo-3-phenethyl-2,3-dihydroquinazolin-4(1H)-ylidene)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Novel Therapeutic Strategies and Molecular Insights
Stress and Hyperarousal Treatment :The research on selective orexin-1 receptor antagonists has demonstrated promising results in the treatment of stress-induced hyperarousal without hypnotic effects. These findings suggest a potential application for compounds similar to (E)-1-(2-fluorophenyl)-3-(2-oxo-3-phenethyl-2,3-dihydroquinazolin-4(1H)-ylidene)urea in psychiatric disorders associated with stress or hyperarousal states, offering a novel therapeutic strategy without affecting spontaneous sleep patterns in models studied (Bonaventure et al., 2015).
Cancer Therapeutics :Novel urea and bis-urea derivatives have been synthesized and evaluated for their antiproliferative effects, showing significant activity against various cancer cell lines. This includes specific activity against breast carcinoma, indicating the potential of such compounds in the development of new cancer therapeutics, particularly for breast cancer treatment. Derivatives with hydroxy and fluoro substituents have shown extreme selectivity towards certain cancer cells, highlighting the role of specific substituents in therapeutic efficacy (Perković et al., 2016).
Antimicrobial Activity :Research into substituted benzoxazaphosphorin 2-yl ureas has uncovered compounds with significant antimicrobial activity. This suggests a potential application for (E)-1-(2-fluorophenyl)-3-(2-oxo-3-phenethyl-2,3-dihydroquinazolin-4(1H)-ylidene)urea derivatives in combating bacterial infections, underscoring the versatility of urea derivatives in addressing microbial resistance (Haranath et al., 2007).
DNA Binding and Antioxidant Activity :The design and synthesis of N-alkyl(anilino)quinazoline derivatives have provided insights into DNA-binding capabilities, offering potential applications in targeting DNA for therapeutic interventions. These compounds have demonstrated significant DNA interaction, suggesting a promising approach for the development of drugs based on DNA intercalation mechanisms. Additionally, antioxidant activity in these derivatives indicates a broader scope for their application in managing oxidative stress-related diseases (Garofalo et al., 2010).
Mechanism of Action
Safety and Hazards
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-1-(2-fluorophenyl)-3-(2-oxo-3-phenethyl-2,3-dihydroquinazolin-4(1H)-ylidene)urea involves the condensation of 2-oxo-3-phenethyl-2,3-dihydroquinazolin-4(1H)-one with 2-fluorobenzaldehyde followed by the reaction with urea to form the final product.", "Starting Materials": [ "2-oxo-3-phenethyl-2,3-dihydroquinazolin-4(1H)-one", "2-fluorobenzaldehyde", "urea" ], "Reaction": [ "Step 1: Condensation of 2-oxo-3-phenethyl-2,3-dihydroquinazolin-4(1H)-one with 2-fluorobenzaldehyde in the presence of a base such as potassium carbonate or sodium hydride to form (E)-1-(2-fluorophenyl)-3-(2-oxo-3-phenethyl-2,3-dihydroquinazolin-4(1H)-ylidene)ketone.", "Step 2: Reaction of (E)-1-(2-fluorophenyl)-3-(2-oxo-3-phenethyl-2,3-dihydroquinazolin-4(1H)-ylidene)ketone with urea in the presence of a base such as potassium carbonate or sodium hydride to form (E)-1-(2-fluorophenyl)-3-(2-oxo-3-phenethyl-2,3-dihydroquinazolin-4(1H)-ylidene)urea." ] } | |
CAS RN |
941941-83-9 |
Product Name |
(E)-1-(2-fluorophenyl)-3-(2-oxo-3-phenethyl-2,3-dihydroquinazolin-4(1H)-ylidene)urea |
Molecular Formula |
C23H19FN4O2 |
Molecular Weight |
402.429 |
IUPAC Name |
1-(2-fluorophenyl)-3-[2-oxo-3-(2-phenylethyl)quinazolin-4-yl]urea |
InChI |
InChI=1S/C23H19FN4O2/c24-18-11-5-7-13-20(18)25-22(29)27-21-17-10-4-6-12-19(17)26-23(30)28(21)15-14-16-8-2-1-3-9-16/h1-13H,14-15H2,(H2,25,27,29) |
InChI Key |
VSPHUBAWPVDJCJ-SZXQPVLSSA-N |
SMILES |
C1=CC=C(C=C1)CCN2C(=C3C=CC=CC3=NC2=O)NC(=O)NC4=CC=CC=C4F |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(2-thienylmethyl)acetamide](/img/structure/B2720391.png)

![6-[(Methylamino)methyl]pyridine-3-carboxylic acid](/img/structure/B2720394.png)
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2720395.png)
![N-[2,2-bis(benzenesulfonyl)ethenyl]aniline](/img/structure/B2720399.png)
![7-(3-methoxyphenyl)-3-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2720401.png)
methanone](/img/structure/B2720404.png)
![(E)-3-[4-(3-formylindol-1-yl)phenyl]-2-thiophen-2-ylprop-2-enenitrile](/img/structure/B2720406.png)



![N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-3,3-diphenylpropanamide](/img/structure/B2720411.png)
![7-oxo-6H,7H-thieno[2,3-c]pyridine-2-carboxylic acid](/img/structure/B2720412.png)